ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate
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Overview
Description
Ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a complex organic compound with a unique structure that incorporates both pyrimidine and isoxazole rings. The synthesis and reactivity of such compounds are of significant interest in the fields of medicinal chemistry and pharmaceuticals due to their potential biological activities.
Scientific Research Applications
Ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is valuable in various scientific research fields:
Chemistry: : Studying reaction mechanisms and synthesizing novel compounds.
Biology: : Investigating interactions with biological molecules and potential bioactivity.
Medicine: : Exploring therapeutic potentials, such as antiviral or anticancer activities.
Industry: : Developing new materials or additives for specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic synthesis. The process often begins with the construction of the pyrimidine ring, followed by the formation of the isoxazole ring. Key reagents may include ethyl cyanoacetate, methyl acetoacetate, and appropriate catalysts. Typical reaction conditions include controlled temperature, pressure, and pH to ensure the desired compound's formation and yield.
Industrial Production Methods: Industrial production may leverage scalable synthetic strategies, including automated synthesis reactors and optimized reaction conditions to maximize yield and purity. Green chemistry principles may be employed to reduce waste and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate undergoes various types of reactions, including:
Oxidation: : Conversion of functional groups to more oxidized states.
Reduction: : Conversion to more reduced states.
Substitution: : Replacement of atoms or groups within the molecule.
Common Reagents and Conditions: Reactions commonly use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Reaction conditions can include controlled temperature, solvent choice, and specific catalysts to drive the reactions efficiently.
Major Products: The major products depend on the specific reactions undertaken, leading to derivatives with altered functional groups or additional substituents that may enhance or modify the compound's properties.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, altering their activity or function. The pathways involved could include inhibition of key enzymes or modulation of signal transduction pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
Ethyl 4,5-dihydroisoxazole-3-carboxylate
5-cyano-3-methyl-2,4-dioxopyrimidine
Ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate stands out for its combined functional groups, potentially offering unique biological activity and reactivity.
Conclusion:
This compound is a chemically intriguing compound with diverse applications in scientific research. Its synthesis, reactivity, and potential biological activities make it a significant focus of ongoing studies.
Properties
IUPAC Name |
ethyl 5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c1-3-21-12(19)10-4-9(22-15-10)7-17-6-8(5-14)11(18)16(2)13(17)20/h6,9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRCFNSSKDZSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CN2C=C(C(=O)N(C2=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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